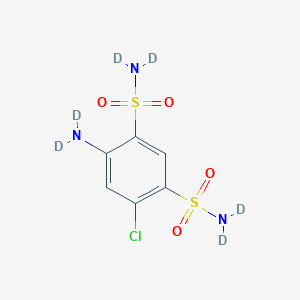
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 is a deuterated derivative of 4-Amino-6-chloro-1,3-benzenedisulfonamide. This compound is known for its potent inhibitory effects on the gastric pathogen, Helicobacter pylori . It is often used in scientific research due to its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 typically involves the condensation of appropriately labeled aldehydes with 4-Amino-6-chloro-1,3-benzenedisulfonamide . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, with a focus on optimizing yield and purity through advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Scientific Research Applications
4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of deuterated thiazides and other complex molecules.
Medicine: Its potential therapeutic applications are explored in treating gastric infections and other related conditions.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-1,3-benzenedisulfonamide-d6 involves its interaction with specific molecular targets in Helicobacter pylori. It inhibits the activity of certain enzymes, disrupting the bacterial cell’s metabolic processes and leading to its death . The exact molecular pathways involved are still under investigation, but the compound’s effectiveness as an inhibitor is well-documented.
Properties
Molecular Formula |
C6H8ClN3O4S2 |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
4-chloro-1-N,1-N,3-N,3-N-tetradeuterio-6-(dideuterioamino)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C6H8ClN3O4S2/c7-3-1-4(8)6(16(10,13)14)2-5(3)15(9,11)12/h1-2H,8H2,(H2,9,11,12)(H2,10,13,14)/i/hD6 |
InChI Key |
IHJCXVZDYSXXFT-YIKVAAQNSA-N |
Isomeric SMILES |
[2H]N([2H])C1=CC(=C(C=C1S(=O)(=O)N([2H])[2H])S(=O)(=O)N([2H])[2H])Cl |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,10beta-bis(acetyloxy)-13alpha-[[(2R,3S)-3-[[(3E)-hex-3-enoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate](/img/structure/B14767358.png)


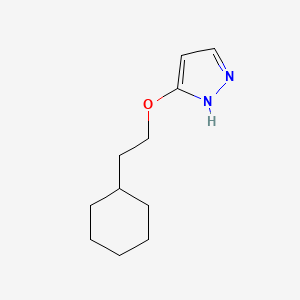
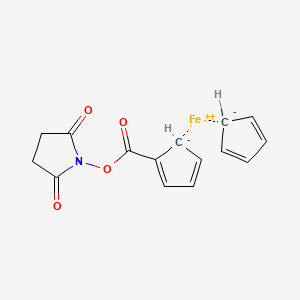


![3-Hydroxy-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14767427.png)
![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
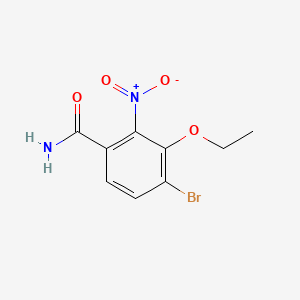
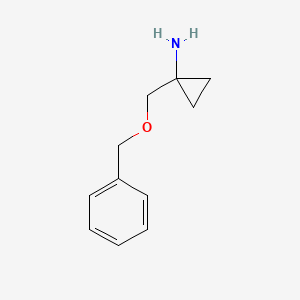
![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
